Cas no 13018-92-3 (1,2-Ethanediamine,N1,N2-dimethyl-, hydrobromide (1:2))
13018-92-3 structure
Product Name:1,2-Ethanediamine,N1,N2-dimethyl-, hydrobromide (1:2)
CAS-nummer:13018-92-3
MF:C4H13BrN2
MW:169.063420057297
CID:230348
PubChem ID:24190754
Update Time:2025-04-19
1,2-Ethanediamine,N1,N2-dimethyl-, hydrobromide (1:2) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine,N1,N2-dimethyl-, hydrobromide (1:2)
- N,N'-dimethylethane-1,2-diamine,hydrobromide
- N,N'-Dimethyl-aethylendiamin, Dihydrobromid
- N,N'-dimethyl-ethylenediamine, dihydrobromide
- NSC114222
- N~1~,N~2~-Dimethylethane-1,2-diamine--hydrogen bromide (1/1)
- DTXSID20637913
- NSC-114222
- 13018-92-3
-
- Inchi: 1S/C4H12N2.BrH/c1-5-3-4-6-2;/h5-6H,3-4H2,1-2H3;1H
- InChI-sleutel: KDOGLGCEJZZBSX-UHFFFAOYSA-N
- LACHT: Br.N(C)CCNC
Berekende eigenschappen
- Exacte massa: 168.02600
- Monoisotopische massa: 168.026211
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 3
- Complexiteit: 17.5
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 24.1
Experimentele eigenschappen
- Dichtheid: 0.785
- Kookpunt: 120°Cat760mmHg
- Vlampunt: °C
- PSA: 24.06000
- LogboekP: 1.16510
1,2-Ethanediamine,N1,N2-dimethyl-, hydrobromide (1:2) Gerelateerde literatuur
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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